molecular formula C17H19N3O B7532632 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole

2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Cat. No.: B7532632
M. Wt: 281.35 g/mol
InChI Key: BJDKIMOKSNBPEF-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a compound that combines the unique structural features of adamantane and oxadiazole with a pyridine ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule. The oxadiazole ring is a five-membered heterocycle containing oxygen and nitrogen, known for its diverse biological activities. The pyridine ring is a basic heterocycle commonly found in many biologically active compounds. This combination makes this compound a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with a suitable electrophile in the presence of a Lewis acid catalyst.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Pyridine: The final step involves coupling the adamantyl-oxadiazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting diseases where stability and lipophilicity are crucial.

    Materials Science: The rigid structure of adamantane and the electronic properties of the oxadiazole and pyridine rings make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological processes, given its potential interactions with various biomolecules.

    Catalysis: The compound’s structure may allow it to act as a catalyst or catalyst precursor in organic reactions.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s ability to cross cell membranes, while the oxadiazole and pyridine rings can interact with specific binding sites through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-3,5-dimethylpyrazole: Another adamantane derivative with a different heterocyclic ring.

    2-(1-Adamantyl)-1,3,4-thiadiazole: Similar structure but with a sulfur atom in the heterocycle.

    5-(1-Adamantyl)-1,2,4-oxadiazole: A different positional isomer of the oxadiazole ring.

Uniqueness

2-(1-Adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole is unique due to the combination of the adamantyl group with the oxadiazole and pyridine rings. This unique structure imparts specific properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-adamantyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-18-4-2-14(1)15-19-20-16(21-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDKIMOKSNBPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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